molecular formula C14H13NO2 B191242 Flindersine CAS No. 523-64-8

Flindersine

Cat. No.: B191242
CAS No.: 523-64-8
M. Wt: 227.26 g/mol
InChI Key: PXNMNABLQWUMCX-UHFFFAOYSA-N
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Description

Flindersine is an oxacyclic organonitrogen heterocyclic compound with the molecular formula C₁₄H₁₃NO₂. It is a tricyclic compound featuring an embedded phenylene ring. This compound is primarily isolated from plants belonging to the Rutaceae family, such as Haplophyllum perforatum . This compound is known for its diverse biological activities, including antifungal and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flindersine can be synthesized through various methods. One efficient method involves the treatment of 4-hydroxy-N-methyl-3-prenylquinolin-2(1H)-one with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Another method includes the reaction of 3-isoprenyl-2,4-dimethoxyquinoline epoxides with potassium hydroxide in aqueous dimethyl sulfoxide . Additionally, a two-step synthesis involving the direct treatment of isoprene with 4-hydroxyquinolin-2(1H)-one in the presence of polyphosphoric acid, followed by dehydrogenation, has been reported .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of catalysts and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Flindersine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert this compound into its dihydro derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as DDQ and potassium permanganate are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydrothis compound.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Flindersine has a wide range of scientific research applications:

Mechanism of Action

Flindersine exerts its effects through various mechanisms:

Comparison with Similar Compounds

Flindersine is compared with other similar compounds such as:

Uniqueness: this compound stands out due to its diverse biological activities, including antifungal, cytotoxic, and photoactive properties

Properties

IUPAC Name

2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)15-13(10)16/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNMNABLQWUMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200324
Record name Flindersine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-64-8
Record name Flindersine
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URL https://commonchemistry.cas.org/detail?cas_rn=523-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Flindersine
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Record name Flindersine
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Record name Flindersine
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Record name FLINDERSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A8PD12CKP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a boiling solution of 2,4-dihydroxy quinoline (5.0 g, 31 mmol) in pyridine (300 ml) under argon was added anhydrous magnesium sulfate (20 g) followed by 3-methyl-2-butenal (2.6 g, 31.0 mmole). The reaction was heated under reflux for 16 hours. After 12 hours, more 3-methyl-2-butenal (1.3 g, 15.5 mmol) was added and the reaction was heated under reflux for 16 more hours. The reaction was diluted with 10% methanol in chloroform (200 ml) and filtered while hot. The solid was washed with hot solvent (10% methanol in chloroform) and the filtrate was concentrated in vacuo and coevaporated with toluene. The resulting solid was triturated with isopropyl ether to give the title A compound (4.5 g), m.p. 174° C.-177° C.: 1H NMR (DMSO-d6 /CDCl3) ppm: δ7.7 (d, 1H, J =8.0 Hz), 7.4 (d, 1H, J = 9.0 Hz), 7.2 (d, 1H, J =8.0 Hz), 7.1 (dd, 1H, J =7 & 8 Hz), 6.5 (d, 1H, J =8.0 Hz), 5.5 (d, 1H, J =9.0 Hz), 3.3 (s, 1H), 1.34 (2 s, 6H); 13C NMR (DMSO-d6 /CDCl3) ppm: 160.8, 158.7, 136.5, 128.9, 120.9, 120.2, 119.7, 115.0, 113.6, 113.4, 103.7, 76.7, 26.0.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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